Kaerophyllin

Vue d'ensemble

Description

Il est principalement utilisé pour traiter les infections bactériennes, en particulier celles causées par des bactéries à Gram positif telles que Staphylococcus aureus . L'acide fusidique est disponible dans diverses formulations, notamment des crèmes topiques, des pommades, des gouttes oculaires, des comprimés et des injections .

Applications De Recherche Scientifique

L'acide fusidique a une large gamme d'applications en recherche scientifique :

Mécanisme d'action

L'acide fusidique exerce ses effets antibactériens en inhibant la synthèse des protéines bactériennes. Il cible spécifiquement le facteur d'élongation G (EF-G) sur le ribosome, empêchant l'étape de translocation pendant la synthèse des protéines . Cette inhibition bloque les changements conformationnels nécessaires à la libération de l'EF-G du ribosome, ce qui arrête efficacement la croissance bactérienne .

Mécanisme D'action

Target of Action

Kaerophyllin, a lignan isolated from the traditional Chinese herb, Bupleurum scorzonerifolium, primarily targets hepatic stellate cells (HSCs) . HSCs play a crucial role in liver fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins including collagen that occurs in most types of chronic liver diseases .

Mode of Action

This compound interacts with its primary targets, the HSCs, by inhibiting their activation . It has been found to suppress inflammation by reducing the mRNA of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and monocyte chemoattractant protein-1 (MCP-1) genes . This interaction results in changes that protect the liver from injury and fibrogenesis .

Biochemical Pathways

It is known that this compound elevates peroxisome proliferator-activated receptor-γ (ppar-γ) activity . PPAR-γ is a nuclear receptor that plays a critical role in the regulation of genes involved in inflammation, lipid metabolism, and glucose homeostasis .

Pharmacokinetics

Understanding these properties is crucial for predicting the drug’s bioavailability and potential interactions with other substances in the body .

Result of Action

This compound’s action results in significant protection of the liver from injury by reducing serum aspartate transaminase and alanine transaminase levels, improving the histological architecture, and reducing the fibrosis score . It also suppresses hepatic inflammation and inhibits HSC activation, possibly through upregulation of PPAR-γ expression .

Action Environment

It is known that environmental factors can significantly impact the effectiveness of many drugs . Factors such as temperature, pH, and the presence of other substances can affect a drug’s stability and its ability to interact with its target .

Analyse Biochimique

Biochemical Properties

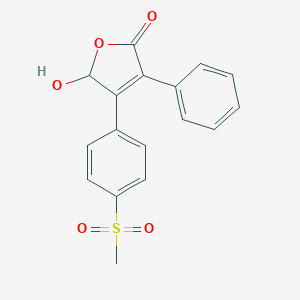

Kaerophyllin interacts with various biomolecules in biochemical reactions. It inhibits the activation of hepatic stellate cells by hepatocyte apoptotic vesicles . The compound’s chemical structure contains two carbonyl groups and a benzene ring, providing it with a certain level of stability .

Cellular Effects

This compound has significant protective effects on liver cells. It reduces serum aspartate transaminase and alanine transaminase levels, improves histological architecture, and reduces fibrosis score . This compound suppresses inflammation by reducing the mRNA of TNF-α, interleukin-1β (IL-1β), and monocyte chemoattractant protein-1 (MCP-1) genes .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It elevates PPAR-γ activity and reduces TNF-α-stimulated mRNA levels of intracellular adhesion molecule-1 (ICAM-1), MCP-1, and IL-1β genes . This suggests that this compound may protect the liver from injury and fibrogenesis by suppressing hepatic inflammation and inhibiting hepatic stellate cell activation, possibly through upregulation of PPAR-γ expression .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

L'acide fusidique peut être synthétisé par fermentation de Fusidium coccineum. Le bouillon de fermentation est traité pour isoler et purifier l'antibiotique . De plus, le fusidate de sodium, une forme salifiée de l'acide fusidique, peut être préparé en dissolvant l'acide fusidique dans une solution à faible teneur en alcool, puis en le cristallisant à l'aide d'une solution d'acétate d'éthyle .

Méthodes de production industrielle

En milieu industriel, l'acide fusidique est produit par des procédés de fermentation à grande échelle. Le bouillon de fermentation est soumis à diverses étapes de purification, notamment la filtration, l'extraction et la cristallisation, afin d'obtenir l'antibiotique pur . Le processus de production est conçu pour maintenir la stabilité et la puissance de l'antibiotique tout en minimisant les impuretés .

Analyse Des Réactions Chimiques

Types de réactions

L'acide fusidique subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers réactifs, y compris les halogènes et les agents alkylants, sont utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des formes réduites de l'acide fusidique et des composés substitués aux activités biologiques modifiées .

Comparaison Avec Des Composés Similaires

L'acide fusidique est unique parmi les antibiotiques stéroïdiens en raison de son mécanisme d'action spécifique et de son efficacité contre les bactéries à Gram positif. Les composés similaires comprennent :

- Fusidate 3-céto

- Fusidate 11-céto

- Fusidate 11-désoxy

Ces composés présentent des similitudes structurelles avec l'acide fusidique, mais ils diffèrent par leurs groupes fonctionnels et leurs activités biologiques . La capacité de l'acide fusidique à former de forts complexes avec les cyclodextrines améliore sa solubilité et sa biodisponibilité, ce qui en fait un antibiotique précieux en milieu clinique .

Propriétés

IUPAC Name |

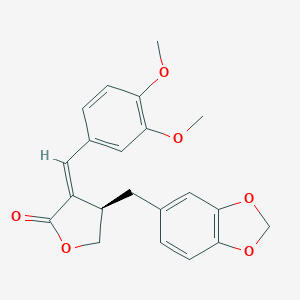

(3E,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4-dimethoxyphenyl)methylidene]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-23-17-5-3-14(9-19(17)24-2)8-16-15(11-25-21(16)22)7-13-4-6-18-20(10-13)27-12-26-18/h3-6,8-10,15H,7,11-12H2,1-2H3/b16-8+/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKOHFAJPKLSBP-MDNIKOHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(COC2=O)CC3=CC4=C(C=C3)OCO4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/2\[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75590-33-9 | |

| Record name | 2(3H)-Furanone, 4-(1,3-benzodioxol-5-ylmethyl)-3-((3,4-dimethoxyphenyl)methylene)dihydro-, (3E,4R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075590339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is kaerophyllin and where is it found?

A1: this compound is a lignan, a type of natural product, originally isolated from the roots of spotted cow parsley (Chaerophyllum maculatum). [, ] It has since been identified in other plant species like Bupleurum smithii, Bupleurum bicaule, and Anthriscus sylvestris. [, , ]

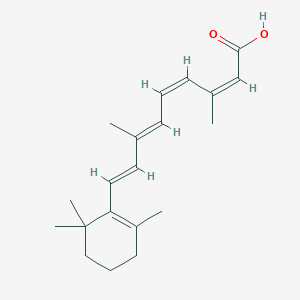

Q2: What is the molecular formula, weight, and key spectroscopic data for this compound?

A2: this compound has the molecular formula C21H22O6 and a molecular weight of 370.4 g/mol. Its structure has been confirmed through UV, IR, 1H-NMR, 13C-NMR, and mass spectrometry. [, ] For detailed NMR assignments based on COSY, long-range COSY, selective INEPT, FLOCK scalar interactions, and NOE experiments, refer to the X-ray crystal structure analysis. []

Q3: What are the known biological activities of this compound?

A3: Research suggests that this compound exhibits anti-fibrotic activity. Studies indicate it may inhibit the activation of hepatic stellate cells (HSCs), key players in hepatic fibrosis, particularly when induced by apoptotic bodies from hepatocytes. [, ]

Q4: How does this compound interact with its biological targets?

A4: While the precise mechanism of action remains under investigation, studies suggest that this compound may interfere with the signaling pathways involved in HSC activation. [, ] Further research is necessary to fully elucidate its interactions with specific molecular targets.

Q5: Have any studies investigated the in vivo effects of this compound?

A5: Yes, preclinical studies in rat models have demonstrated the potential of this compound to protect against liver fibrosis. []

Q6: Are there any established analytical methods for the quantification of this compound?

A6: High-performance liquid chromatography (HPLC) coupled with UV detection has been successfully employed for the determination of this compound in plant material, particularly in Bupleurum smithii. [] Another study utilized HPLC coupled with mass spectrometry (HPLC-MS) to quantify this compound in Anthriscus sylvestris fruits. []

Q7: Has the total synthesis of this compound been achieved?

A8: Yes, researchers have successfully developed a convenient and rapid total synthesis method for (-)-kaerophyllin, along with (-)-hinokinin and (±)-isohinokinin. This approach utilizes a condensation reaction of an aromatic aldehyde followed by alkylation to build the dibenzylbutyrolactone-lignan skeleton. Subsequent hydrolysis, resolution with quinine, reduction, and potentially oxidation steps lead to the final compounds. This achievement marks the first reported asymmetric total synthesis of (-)-kaerophyllin. [, ]

Q8: Is there any information on the stability of this compound under various conditions?

A9: While specific studies on this compound’s stability are limited within the provided research, its isolation and characterization from plant material suggest a degree of natural stability. [, ] Further investigation is required to determine its stability under different conditions like pH, temperature, and light exposure.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B30167.png)

![2-[[(3R)-3-(4-fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid;hydrochloride](/img/structure/B30177.png)

![N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B30212.png)